cis-Bis(acetonitrile)dichloroplatinum(II)
Overview
Description
“Cis-Bis(acetonitrile)dichloroplatinum(II)” is a compound with the linear formula (CH3CN)2PtCl2 . It is a mixture of cis and trans isomers, the composition of which depends upon the experimental conditions used .
Molecular Structure Analysis
The compound has been characterized by i.r. and H n.m.r. spectroscopy . The exact molecular structure details are not provided in the search results.Chemical Reactions Analysis
The formation of the cis isomer is kinetically favored in the reaction of [PtCl3(NCMe)]- with a second molecule of acetonitrile . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 348.09 . Other physical and chemical properties like melting point, boiling point, density, and solubility in H2O are not available .Scientific Research Applications
Chemotherapy
Cisplatin is a powerful and versatile drug that has been utilized in cancer treatment . It works by impeding the growth of cancer cells, ultimately causing their demise .
Catalysis
This compound is often used as a catalyst in various chemical reactions . For example, it can be used in asymmetric hydroformylation reactions, allylation reactions, carbene insertion into O-H bonds of alcohols, cyclopropanation reactions, and hydrosilylation reactions .
Platinum Catalysts
Cisplatin is used as a platinum catalyst in various chemical reactions . It’s often used in the synthesis of other complex compounds .
Research & Laboratory
Cisplatin is used in research and laboratory settings due to its unique properties . It’s often used as a reference compound in studies investigating the properties and reactivities of other platinum compounds .
Organometallics Research
Cisplatin is used in organometallics research due to its unique properties . It is often used as a reference compound in studies investigating the properties and reactivities of other platinum compounds .
Catalyst in Chemical Reactions
Cisplatin can be used as a catalyst in various chemical reactions . For example, it can be used in asymmetric hydroformylation reactions, allylation reactions, carbene insertion into O-H bonds of alcohols, cyclopropanation reactions, and hydrosilylation reactions .
Chemical Synthesis
Cisplatin is used in the chemical synthesis of other complex compounds . Its unique properties make it a valuable tool in the synthesis of other organometallic compounds .
Pharmaceutical Research
Cisplatin is used in pharmaceutical research, particularly in the development of new drugs and treatments . Its effectiveness as a chemotherapy agent has led to its use in the development of new cancer treatments .
Safety And Hazards
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .
Relevant Papers The relevant papers retrieved include a paper on the isolation, characterization, and kinetics of formation of the cis and trans isomers of the compound . More detailed analysis of these papers is not possible based on the search results.
properties
IUPAC Name |
acetonitrile;dichloroplatinum | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWGBUVHSQEDRN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21264-32-4 | |
Record name | (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21264-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
348.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Bis(acetonitrile)dichloroplatinum(II) | |
CAS RN |
13869-38-0 | |
Record name | Platinum, bis(acetonitrile)dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13869-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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